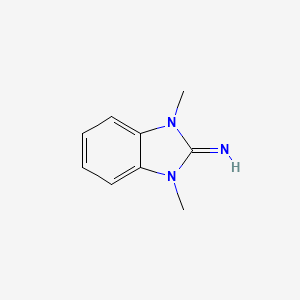
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- is an organic compound with a benzimidazole core structure. This compound is known for its applications in organic electronics, particularly as a dopant for n-type organic semiconductors . It is commercially available and soluble in established processing solvents .
Vorbereitungsmethoden
The synthesis of 2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where functional groups on the benzimidazole ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- involves its role as an electron donor in organic semiconductors . It interacts with the semiconductor material, enhancing its conductivity by donating electrons. This interaction is crucial for the performance of devices like organic thin film transistors and polymeric solar cells .
Vergleich Mit ähnlichen Verbindungen
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound has a similar benzimidazole core but differs in its functional groups and applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another compound with a similar core structure but different substituents and uses.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A closely related compound used in similar applications.
The uniqueness of 2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- lies in its specific electron-donating properties and its effectiveness as a dopant for n-type organic semiconductors .
Eigenschaften
CAS-Nummer |
7035-67-8 |
|---|---|
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1,3-dimethylbenzimidazol-2-imine |
InChI |
InChI=1S/C9H11N3/c1-11-7-5-3-4-6-8(7)12(2)9(11)10/h3-6,10H,1-2H3 |
InChI-Schlüssel |
YXNFHGHSCAMOIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C1=N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


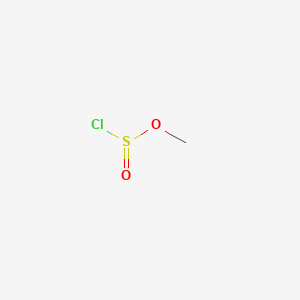

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
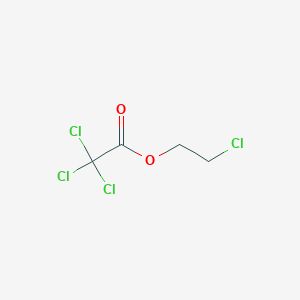
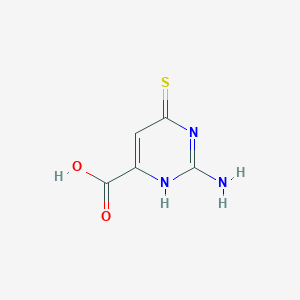


![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
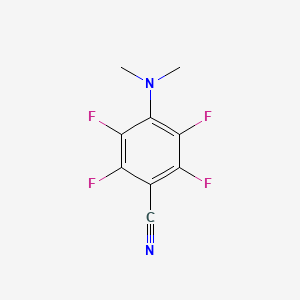
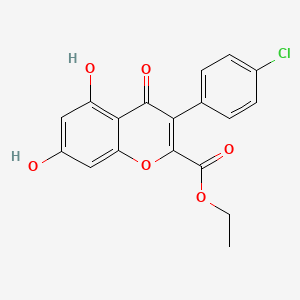
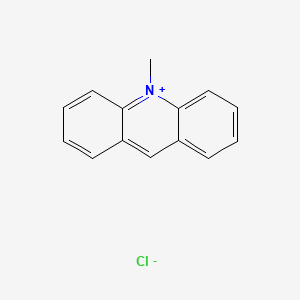
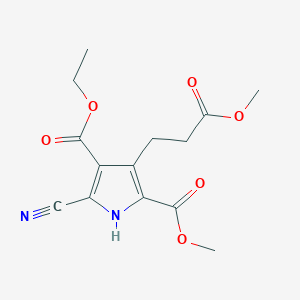
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)

